Structural Differentiation: 7-Thione vs. 7-One Core in Pyrazolo[3,4-d]pyridazine Scaffolds
The target compound bears a C7-thione (C=S) group, whereas the vast majority of biologically characterized pyrazolo[3,4-d]pyridazine derivatives in the primary literature are 7-one (C=O) congeners [1]. In the ZIKV inhibitor series, the 7-one scaffold yielded an EC50 of 25.6 μM for the most potent derivative (compound 9b), with a selectivity index of 22.4 [2]. No direct head-to-head comparison between the 7-thione and 7-one forms has been published, but the thione sulfur introduces distinct polarization, hydrogen-bond acceptor strength, and metabolic stability profiles relative to the carbonyl oxygen . This substitution pattern represents an underexplored chemical space that may confer differential target binding.
| Evidence Dimension | Core heteroatom at position 7 (C=S vs. C=O) |
|---|---|
| Target Compound Data | 7-thione (C=S); molecular weight 284.38 g/mol; C15H16N4S |
| Comparator Or Baseline | 7-one (C=O) series: most potent ZIKV inhibitor 9b, EC50 = 25.6 μM, CC50 = 572.4 μM, SI = 22.4 [2]; antileishmanial 7-ones: IC50 11.7–40.3 μM (promastigote) [3] |
| Quantified Difference | No direct comparative bioassay data available for 7-thione vs. 7-one; structural difference in H-bond acceptor character and polarizability is qualitative (class-level inference) |
| Conditions | Structural comparison; biological data for 7-one series from ZIKV Vero cell immunofluorescence assay [2] and Leishmania amazonensis promastigote/amastigote assays [3] |
Why This Matters
The 7-thione moiety is chemically distinct from the literature-prevalent 7-one, meaning procurement of this specific compound enables exploration of SAR space inaccessible with 7-one analogs.
- [1] Taslimi P, et al. Pyrazole[3,4-d]pyridazine derivatives: Molecular docking and explore of acetylcholinesterase and carbonic anhydrase enzymes inhibitors as anticholinergics potentials. Bioorganic Chemistry, 2019, 92, 103213. (Describes pyrazole[3,4-d]pyridazine derivatives; compounds are predominantly 7-one/ketone series.) View Source
- [2] Tran QD, et al. ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 2023. (Compound 9b: EC50 = 25.6 μM, CC50 = 572.4 μM, SI = 22.4.) View Source
- [3] Jacomini AP, et al. Potential antileishmanial activity of 4-N-acylhydrazone pyrazolo[3,4-d]pyridazin-7-ones: Synthesis, in vitro biological evaluations and computational studies. Journal of the Brazilian Chemical Society, 2018, 29(12), 2657–2668. (IC50 values: promastigote 11.7–40.3 μM; amastigote 3.84–25.2 μM.) View Source
